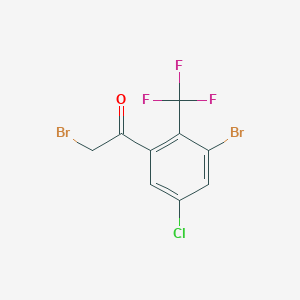
3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound known for its unique chemical properties It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the halogenation of a phenacyl bromide precursor. The process includes the introduction of bromine, chlorine, and trifluoromethyl groups through a series of controlled reactions. Common reagents used in these reactions include bromine, chlorine gas, and trifluoromethylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for redox reactions. Addition reactions may involve reagents like hydrogen fluoride or other fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the presence of halogen atoms, which can stabilize or destabilize certain intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H4Br2ClF3O |
|---|---|
Peso molecular |
380.38 g/mol |
Nombre IUPAC |
2-bromo-1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(11)8(5)9(13,14)15/h1-2H,3H2 |
Clave InChI |
MISXCPFMOHQTKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CBr)C(F)(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


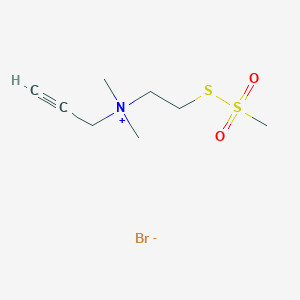
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)



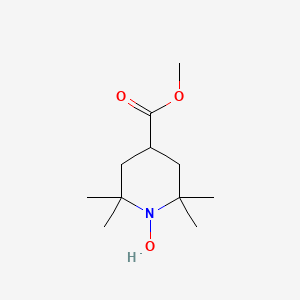
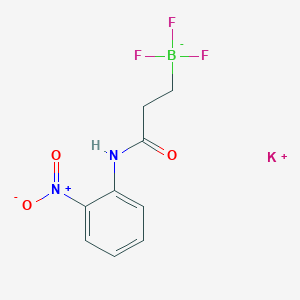
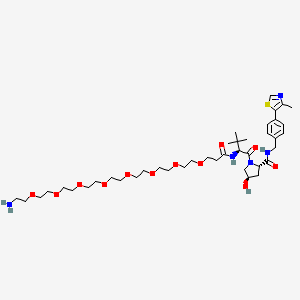
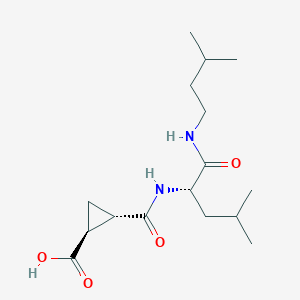
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)
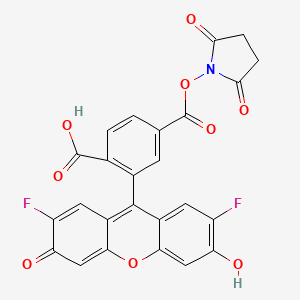
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)

